molecular formula C10H16O2Si B6592570 3-Trimethylsilylpropargylmethacrylate CAS No. 214268-06-1

3-Trimethylsilylpropargylmethacrylate

Cat. No. B6592570
CAS RN: 214268-06-1
M. Wt: 196.32 g/mol
InChI Key: ZFHCOMDLFYIXAG-UHFFFAOYSA-N
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Description

3-Trimethylsilylpropargylmethacrylate (TMSPMA) is a chemical compound that belongs to the class of methacrylate monomers. It is widely used in the field of polymer chemistry due to its unique properties, such as high reactivity, low viscosity, and good solubility in various solvents. TMSPMA is also known for its ability to crosslink with other monomers, making it an ideal candidate for the synthesis of various polymeric materials.

Scientific Research Applications

Polymer and Coating Applications

Advanced Coatings for Water-Repellency

  • TMSPMA contributes to the development of stable core-shell latex particles that exhibit enhanced water-repellency. The polymerization of acrylates with siloxanes, facilitated by TMSPMA, results in latex particles with a polyacrylate core and a polydimethylsiloxane shell. These particles demonstrate a fair water-repellency property, indicating TMSPMA's role in creating hydrophobic surface coatings (Liu et al., 2008).

Silicone-Based Anti-Stain Applications

  • Research on fluorine-free low surface energy organic coatings for anti-stain applications reveals that TMSPMA, incorporated into polyacrylate as a functional side chain, results in materials with good amphiphobicity. This application is critical in industries requiring anti-stain performance without relying on environmentally concerning perfluorinated materials (Lei et al., 2017).

Nanocomposite Development

  • TMSPMA is utilized in the synthesis of nanocomposites for optical thin film applications. Its involvement in the polymerization process with colloidal titania nanoparticles leads to hybrid thin films with high thermal stability and a tunable refractive index, showcasing its utility in the field of materials science for enhancing optical properties (Yu & Chen, 2013).

Polymer Synthesis and Modification

Modification of Graphene Oxide Composites

  • TMSPMA plays a role in the chemical modification of reduced graphene oxide, which is dispersed into polyacrylonitrile to prepare nanocomposites. These composites exhibit improved thermal and tribological properties, highlighting TMSPMA's importance in developing materials with enhanced mechanical performance (Yufei et al., 2013).

Development of Porous Polymer Microstructures

  • The use of TMSPMA in the generation of three-dimensional cross-linked poly(2-hydroxylethyl methacrylate) polymer microstructures through photopolymerization indicates its utility in fabricating peptide-grafted porous scaffolds. These scaffolds have potential applications in tissue engineering, demonstrating TMSPMA's versatility in biomedical applications (Northen, Brune, & Woodbury, 2006).

Mechanism of Action

Target of Action

3-Trimethylsilylpropargylmethacrylate (3-TSPM) is a methacrylate-based monomer primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of 3-TSPM are the polymer chains where it gets incorporated.

Mode of Action

The mode of action of 3-TSPM involves its incorporation into polymers and copolymers during their synthesis . The compound features a silyl-protected alkyne that can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .

Biochemical Pathways

The biochemical pathways involved in the action of 3-TSPM are related to polymer synthesis and post-polymerization modification . The incorporation of alkynes allows for rapid post-polymerization modification through reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .

Pharmacokinetics

Its physical properties, such as its form (liquid), color (colorless to pale yellow), and storage temperature (−20°c), are important for its handling and storage .

Result of Action

The result of the action of 3-TSPM is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can then be further modified post-polymerization through reactions such as CuAAC or thiol-yne click reactions .

Action Environment

The action of 3-TSPM is influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound is typically stored at −20°C to maintain its stability . Furthermore, the efficiency of its incorporation into polymers and the subsequent post-polymerization modifications can be influenced by the presence and concentrations of other reactants .

properties

IUPAC Name

3-trimethylsilylprop-2-ynyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2Si/c1-9(2)10(11)12-7-6-8-13(3,4)5/h1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHCOMDLFYIXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

214268-07-2
Details Compound: 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer
Record name 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214268-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

196.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of trimethylsilyl propyn-1-ol (1 g, 7.8 mmol) and Et3N (1.4 mL, 10 mmol) in Et2O (10 mL) is cooled to −20° C. and a solution of methacryloyl chloride (0.9 mL, 9.3 mmol) in Et2O (5 mL) is added dropwise over 1 h. The mixture is stirred at this temperature for 30 min, and then allowed to warm to ambient temperature overnight. Any precipitated ammonium salts can be removed by filtration, and volatile components can be removed under reduced pressure. The crude product is then purified by flash chromatography.
Name
trimethylsilyl propyn-1-ol
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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